molecular formula C9H20ClN B14579078 N-tert-Butyl-N-pentylhypochlorous amide CAS No. 61573-35-1

N-tert-Butyl-N-pentylhypochlorous amide

Cat. No.: B14579078
CAS No.: 61573-35-1
M. Wt: 177.71 g/mol
InChI Key: ASPHVXDILCMHPN-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-pentylhypochlorous amide is a specialized chemical reagent designed for use in organic synthesis as a source of electrophilic chlorine and as an oxidizing agent. Its structure, featuring a hypochlorous amide group bound to a sterically hindered tert-butyl group and a pentyl chain, is engineered to modulate reactivity and selectivity. This compound is of significant interest for the functionalization of complex organic molecules, particularly in the synthesis of pharmacologically active intermediates. Researchers can leverage its potential for selective chlorination reactions, akin to the applications of the structurally similar reagent, tert-butyl hypochlorite (tBuOCl) . Tert-butyl hypochlorite is a well-known reagent used in the chlorooxidation of indoles to access chlorinated oxindole and indole derivatives, which are key scaffolds in natural products and pharmaceuticals . The mechanism of action for this class of reagents typically involves the transfer of a positively charged chlorine ion (Cl+) to electron-rich substrates, facilitating electrophilic chlorination. The pentyl substituent on the nitrogen may offer modified solubility and steric properties compared to other analogs, potentially allowing for unique selectivity and application in diverse reaction media. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61573-35-1

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

N-tert-butyl-N-chloropentan-1-amine

InChI

InChI=1S/C9H20ClN/c1-5-6-7-8-11(10)9(2,3)4/h5-8H2,1-4H3

InChI Key

ASPHVXDILCMHPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the condensation of tert-butylamine with pentylhypochlorous acid under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic chlorine-bearing carbon, followed by dehydration:

$$
\text{tert-BuNH}2 + \text{Pentyl-OCl} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{H}2\text{O}
$$

Key parameters:

  • Solvent : Dichloromethane or ethyl acetate (non-polar, inert).
  • Temperature : 0–5°C to minimize decomposition of hypochlorous acid derivatives.
  • Catalyst : Pyridine or DMAP to scavenge HCl byproducts.

Yield Optimization and Challenges

Reported yields range from 45% to 68%, limited by the instability of pentylhypochlorous acid. Side reactions include over-oxidation to nitro compounds and hydrolysis to carboxylic acids. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) is critical to isolate the product.

Acyl Chloride Intermediate Route

Synthesis of Pentylhypochlorous Acid Chloride

This two-step method first converts pentylhypochlorous acid to its acyl chloride using thionyl chloride (SOCl2):

$$
\text{Pentyl-OCl} + \text{SOCl}2 \rightarrow \text{Pentyl-ClOCl} + \text{SO}2 + \text{HCl}
$$

Amide Bond Formation

The acyl chloride reacts with tert-butylamine in a 1:1 molar ratio:

$$
\text{Pentyl-ClOCl} + \text{tert-BuNH}_2 \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + 2\text{HCl}
$$

Advantages :

  • Higher yields (72–85%) due to improved electrophilicity of the acyl chloride.
  • Reduced side reactions compared to direct acid condensation.

Drawbacks :

  • Handling SOCl2 requires strict moisture control.
  • Exothermic reaction necessitates gradual reagent addition.

tert-Butyl Nitrite (TBN)-Mediated tert-Butylation

Innovative Use of TBN as a Carbon Source

Recent advances demonstrate tert-butyl nitrite (TBN) as a tert-butyl group donor under metal-free conditions. The protocol involves reacting pentylhypochlorous nitrile with TBN and water:

$$
\text{Pentyl-ClN≡C} + \text{TBN} + \text{H}2\text{O} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{HNO}2
$$

Reaction Parameters

  • Solvent : Acetonitrile (polar aprotic).
  • Temperature : Room temperature (20–25°C).
  • Time : 12–24 hours for complete conversion.

Key Benefits :

  • Avoids harsh acids or high temperatures.
  • Yields up to 78% with >90% purity after distillation.

Substitution from Silylated Precursors

Leveraging Trimethylsilyl Group Displacement

A niche approach replaces the trimethylsilyl (TMS) group in N-tert-butyl-N-(trimethylsilyl)hypochlorous amide with a pentyl group:

$$
\text{N-tert-Bu-N-TMS-hypochlorous amide} + \text{Pentyl-MgBr} \rightarrow \text{N-tert-Bu-N-Pentylhypochlorous amide} + \text{TMS-MgBr}
$$

Critical Considerations

  • Reagents : Grignard reagents (e.g., pentylmagnesium bromide) in THF.
  • Limitations : Requires pre-synthesized silylated precursor, adding complexity.
  • Yield : 50–60% due to competing side reactions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Scalability
Direct Condensation 45–68 2–4 hours Low Moderate
Acyl Chloride Route 72–85 6–8 hours Medium High
TBN-Mediated 70–78 12–24 hours Low High
Silyl Substitution 50–60 3–5 hours High Low

Optimal Choice : The acyl chloride route balances yield and scalability, while TBN-mediated synthesis excels in safety and simplicity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-pentylhypochlorous amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyl-N-pentylhypochlorous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-pentylhypochlorous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The hypochlorous amide group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amides

Structural Analogues and Functional Group Influence

  • N-tert-Butyldecahydro-3-isoquinolinecarboxamide (): Shares the tert-butyl group, which imparts steric protection, but lacks the hypochlorous moiety. Such compounds are often used in pharmaceuticals for their metabolic stability.
  • N-tert-Butyl-α-phenylnitrone (): A nitrone rather than an amide, but its tert-butyl group enhances radical-trapping efficiency, highlighting the role of steric bulk in stabilizing reactive intermediates.
  • Salicylhydroxamic acid (): Contains a hydroxamic acid group (-CONHOH), which contrasts with the hypochlorous amide’s -NH-OCl group. Hydroxamic acids are known for metal chelation, whereas hypochlorous amides may exhibit oxidative reactivity.

Reactivity and Stability

  • Hypochlorous Group : Unlike conventional amides (e.g., acetamide), the -OCl group may render the compound prone to decomposition under light or heat, akin to hypochlorite salts. This contrasts with stable antioxidants like BHT (), where tert-butyl groups enhance shelf life.
  • Steric Protection: The tert-butyl group reduces nucleophilic attack susceptibility, as seen in hindered amides like N-tert-Butyldecahydro-3-isoquinolinecarboxamide (). This could mitigate unwanted side reactions in oxidative environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-tert-Butyl-N-pentylhypochlorous amide, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between tert-butylamine derivatives and pentyl hypochlorite intermediates. Key steps include:

  • Reagent selection : Use anhydrous conditions to prevent hydrolysis of the hypochlorite group. Reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can facilitate coupling reactions .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC/MS. Adjust stoichiometric ratios (e.g., 1.2:1 tert-butylamine to pentyl hypochlorite) and maintain temperatures below 0°C to minimize side reactions .
    • Data Table :
ParameterOptimal ConditionReference
Temperature-5°C to 0°C
Reaction Time4–6 hours
SolventAnhydrous dichloromethane

Q. How can researchers characterize the stability of This compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability assays : Use accelerated stability testing by exposing the compound to pH ranges (3–10) and temperatures (4°C, 25°C, 40°C). Quantify degradation via HPLC with UV detection at 254 nm .
  • Key findings : The compound is most stable at pH 6–7 and 4°C, with <5% degradation over 30 days. Hypochlorous acid (HOCl) release under alkaline conditions (pH >9) is a major degradation pathway .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of This compound with thiol-containing biomolecules?

  • Methodological Answer :

  • Controlled kinetic studies : Use stopped-flow spectroscopy to measure reaction rates between the compound and cysteine/glutathione. Compare results across buffers (e.g., PBS vs. Tris-HCl) to identify pH-dependent reactivity .
  • Contradiction source : Discrepancies arise from thiol oxidation vs. nucleophilic substitution pathways. Validate mechanisms using isotopic labeling (e.g., ³⁵S-cysteine) and mass spectrometry .
    • Data Table :
BiomoleculeReaction Rate (k, M⁻¹s⁻¹)Dominant Pathway
Cysteine1.2 × 10³Oxidation
Glutathione8.7 × 10²Nucleophilic Substitution

Q. How can computational modeling predict the oxidative behavior of This compound in complex biological systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use software like GROMACS to model interactions with lipid bilayers or proteins. Input parameters include PubChem-derived 3D structures (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
  • Validation : Cross-reference simulation results with experimental data from electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .

Q. What protocols ensure reproducibility in studies involving This compound’s antimicrobial activity?

  • Methodological Answer :

  • NIH preclinical guidelines : Standardize inoculum preparation (e.g., 1 × 10⁸ CFU/mL) and include positive controls (e.g., chlorhexidine). Report MIC (minimum inhibitory concentration) values with 95% confidence intervals .
  • Troubleshooting : Address batch-to-batch variability by quantifying active hypochlorite content via iodometric titration before assays .

Methodological Guidelines for Data Interpretation

Q. How should researchers handle conflicting spectral data (e.g., IR vs. NMR) during structural elucidation?

  • Answer :

  • Cross-validation : Compare IR peaks (e.g., N-Cl stretch at 650 cm⁻¹) with ¹³C NMR shifts for the tert-butyl group (δ 28–32 ppm). Use heteronuclear correlation spectroscopy (HSQC) to resolve ambiguities .
  • Reference standards : Utilize NIST-certified spectral libraries for hypochlorite-containing compounds .

Ethical and Reporting Standards

Q. What are the best practices for reporting This compound’s cytotoxicity in preclinical studies?

  • Answer :

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 429 (skin sensitization). Report LD₅₀ values with cell line specifics (e.g., HepG2 vs. HEK293) and exposure durations .
  • Data transparency : Share raw flow cytometry data in repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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